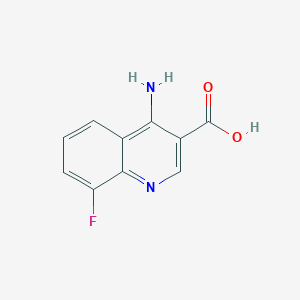

4-Amino-8-fluoroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of 4-aminoquinoline with a carboxylic acid functional group at the 3-position. This compound has garnered significant interest due to its potent biological activity, making it a promising candidate for drug development and environmental research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction forms an intermediate product, which is then reacted with various substituted amines to obtain the desired compound . Microwave irradiation methods have been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making it a viable option for large-scale production .

化学反応の分析

Substitution Reactions

The fluorine atom at position 8 and the amino group at position 4 undergo nucleophilic substitution under specific conditions:

-

Fluorine Substitution :

- Reaction with sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents (e.g., DMF) replaces fluorine with alkoxy groups .

- Example: Substitution with hydrazine hydrate forms hydrazine derivatives (e.g., 8-fluoro-4-hydrazine thiocarbonylamino-quinoline-3-carboxylic acid ethyl ester) .

- Amino Group Reactivity :

Cyclization Reactions

The carboxylic acid group at position 3 facilitates cyclization to form fused heterocyclic systems:

- Thiadiazolo Pyrimidin Derivatives :

- Pyrrolo[3,4-c]quinoline-2,9-diones :

Oxidation and Reduction

- Oxidation :

- The amino group is oxidized to nitro derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction :

- Lithium aluminum hydride (LiAlH₄) reduces the quinoline ring or modifies functional groups.

Key Reagents and Reaction Conditions

Decarboxylation to Pyrrolo Derivatives

- Conditions : K₂CO₃ (5%), 40–60°C for 10 minutes.

- Outcome : Carboxylic acid group elimination and intramolecular cyclization.

- Applications : Antifungal agents with activity against Aspergillus species .

Functional Group Compatibility

- Carboxylic Acid :

- Fluorine :

Industrial and Pharmacological Relevance

科学的研究の応用

4-Amino-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of new materials and as a component in liquid crystals

作用機序

The mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to cell death. This specific mechanism of action makes it highly effective against bacterial infections .

類似化合物との比較

Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.

Quinolines: Compounds such as quinine and chloroquine, which are used as antimalarial drugs

Uniqueness: 4-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of both an amino group and a carboxylic acid group. This combination enhances its biological activity and makes it a versatile compound for various applications .

生物活性

4-Amino-8-fluoroquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, which are well-known for their broad-spectrum antibacterial properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several key steps, including the condensation of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

The biological activity of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.78 |

| Escherichia coli | Not effective |

These results suggest that the compound exhibits significant antibacterial activity primarily against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .

Fluoroquinolones, including this compound, typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to established fluoroquinolone antibiotics .

- Comparative Analysis : In a comparative study involving other quinolone derivatives, this compound exhibited superior activity against certain strains, suggesting it could be a lead compound for further development in treating resistant infections .

- Safety Profile : Toxicity assays conducted on human cell lines indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

特性

IUPAC Name |

4-amino-8-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQWDAXYUKQODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588693 |

Source

|

| Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476683-65-5 |

Source

|

| Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。